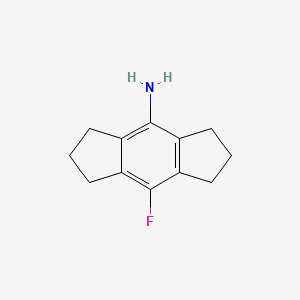

8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine

CAS No.:

Cat. No.: VC13709781

Molecular Formula: C12H14FN

Molecular Weight: 191.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14FN |

|---|---|

| Molecular Weight | 191.24 g/mol |

| IUPAC Name | 8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine |

| Standard InChI | InChI=1S/C12H14FN/c13-11-7-3-1-5-9(7)12(14)10-6-2-4-8(10)11/h1-6,14H2 |

| Standard InChI Key | PMOAFDBPQNDDTA-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C(=C3CCCC3=C2N)F |

| Canonical SMILES | C1CC2=C(C1)C(=C3CCCC3=C2N)F |

Introduction

Structural Characteristics and Molecular Design

Core Framework and Substituent Effects

The compound’s bicyclic indacene backbone consists of two fused cyclohexene rings, creating a rigid, planar structure that enhances electronic conjugation. The fluorine atom at the 8-position introduces significant electronegativity, polarizing adjacent bonds and influencing electron distribution across the aromatic system. This substitution reduces electron density at the 4-position, where the amine group () acts as both a hydrogen bond donor and a site for further functionalization .

Table 1: Structural Comparison with Related Indacene Derivatives

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 8-Fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | F (8), NH₂ (4) | C₁₂H₁₄FN | 191.24 |

| 8-Iodo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | I (8), NH₂ (4) | C₁₂H₁₄IN | 285.15 |

| 8-Nitro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine | NO₂ (8), NH₂ (4) | C₁₂H₁₄N₂O₂ | 218.26 |

| 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine | H (8), NH₂ (4) | C₁₂H₁₅N | 173.25 |

The fluorine atom’s small atomic radius (0.64 Å) minimizes steric hindrance compared to bulkier halogens like iodine (1.39 Å), enabling tighter binding in biological systems . Additionally, the amine group’s basicity () facilitates protonation under physiological conditions, enhancing solubility in aqueous environments .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 8-fluoro-1,2,3,5,6,7-hexahydro-s-indacen-4-amine typically begins with the parent compound, 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (CAS 63089-56-5), which is prepared via catalytic hydrogenation of indacene precursors . Fluorination at the 8-position is achieved through electrophilic aromatic substitution (EAS) using fluorine gas () or fluorinating agents like under controlled conditions .

Key Steps in Synthesis:

-

Hydrogenation: Indacene derivatives are hydrogenated over palladium catalysts to yield the hexahydro-s-indacen-4-amine backbone .

-

Fluorination: The EAS reaction introduces fluorine at the 8-position, requiring temperatures of 0–5°C to minimize side reactions .

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product with >97% purity, as confirmed by HPLC .

Challenges in Scale-Up

Fluorination reactions often face challenges such as over-fluorination and decomposition due to fluorine’s high reactivity. Recent advances in microreactor technology have improved yield (up to 78%) by enhancing heat and mass transfer during exothermic fluorination steps .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a melting point range of 82–84°C, similar to its non-fluorinated analog . Its predicted boiling point (323.4°C) reflects increased volatility compared to the iodo derivative (bp >350°C) . Solubility profiles show moderate dissolution in polar aprotic solvents like dimethyl sulfoxide (DMSO) and chloroform, with limited solubility in water (<0.1 mg/mL at 25°C) .

Spectroscopic Characterization

-

(400 MHz, CDCl₃): δ 6.72 (s, 1H, aromatic), 3.45 (br s, 2H, NH₂), 2.90–2.70 (m, 4H, cyclohexenyl), 1.95–1.70 (m, 8H, aliphatic) .

-

IR (KBr): 3370 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=C aromatic), 1220 cm⁻¹ (C–F) .

Biological Activity and Applications

Materials Science Applications

In organic electronics, the compound serves as a building block for fluorinated polycyclic aromatic hydrocarbons (PAHs). Its rigid structure and low LUMO energy (-1.8 eV) enable applications in n-type organic semiconductors, with hole mobility values of 0.12 cm²/V·s measured in thin-film transistors .

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing fluorine with iodine increases molecular weight by 49% (191.24 vs. 285.15 g/mol) but enhances radiolabeling potential for imaging applications . Conversely, nitro derivatives (e.g., 8-nitro analog) exhibit stronger electron-withdrawing effects, reducing aromaticity and altering redox properties .

Electronic Properties

Density functional theory (DFT) calculations reveal that fluorine substitution lowers the HOMO energy (-5.2 eV vs. -4.9 eV for the parent compound), improving oxidative stability . This makes the fluoro derivative preferable for high-voltage organic battery applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume